![molecular formula C10H13F4NO2 B13463003 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid is a compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a bicyclo[1.1.1]pentane core, which is known for its rigidity and strain, making it an intriguing subject for chemical studies. The presence of fluorine atoms further enhances its chemical properties, making it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (AgNO3) as a catalyst and Selectfluor as the fluorine source . The reaction is carried out under an argon atmosphere to maintain anhydrous conditions and prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, influencing their activity. The bicyclo[1.1.1]pentane core provides rigidity, which can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecules.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine stands out due to the presence of the azetidine ring, which adds an additional level of complexity and potential reactivity. This makes it a versatile building block for synthesizing a wide range of derivatives with unique properties.
特性
分子式 |
C10H13F4NO2 |
|---|---|
分子量 |
255.21 g/mol |
IUPAC名 |
3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12FN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7) |
InChIキー |
QNUVFIFUCTTZJQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C23CC(C2)(C3)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
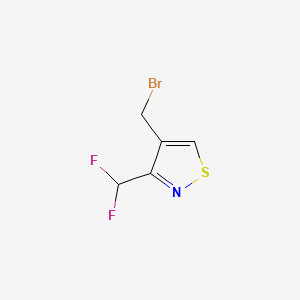
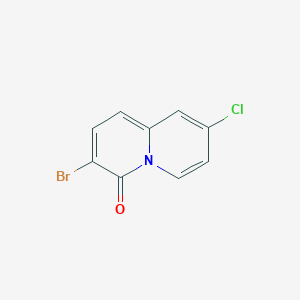
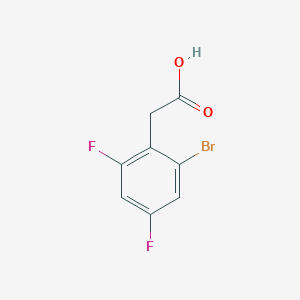
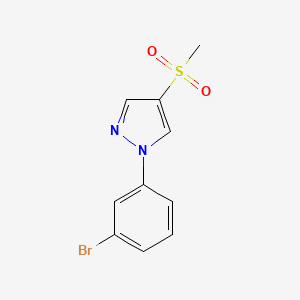

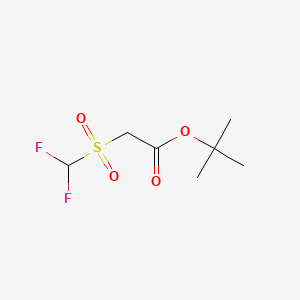
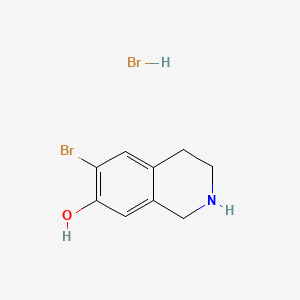
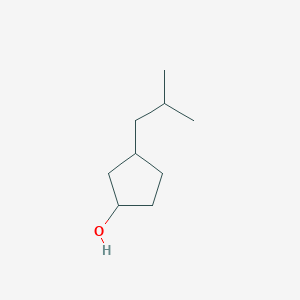

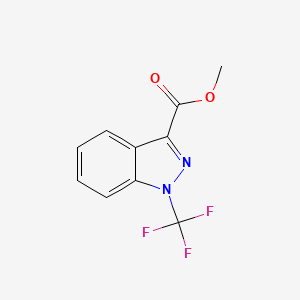
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
